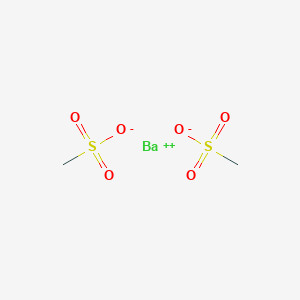

Barium methanesulfonate

説明

Barium methanesulfonate (Ba(CH₃SO₃)₂) is an organometallic salt derived from methanesulfonic acid (CH₃SO₃H). It is a white crystalline solid with high solubility in polar solvents such as water and methanol. Its primary applications include use as a catalyst in organic synthesis, an electrolyte in electrochemical systems, and a precursor for barium-containing materials in specialized coatings . Key properties include:

- Molecular weight: 361.51 g/mol

- Solubility: >500 g/L in water at 25°C

- Thermal stability: Decomposes above 300°C, releasing SOₓ gases.

特性

分子式 |

C2H6BaO6S2 |

|---|---|

分子量 |

327.5 g/mol |

IUPAC名 |

barium(2+);methanesulfonate |

InChI |

InChI=1S/2CH4O3S.Ba/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |

InChIキー |

LFWURQXIHGFGSF-UHFFFAOYSA-L |

正規SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ba+2] |

同義語 |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

製品の起源 |

United States |

類似化合物との比較

Barium Diphenylaminesulfonate

Barium diphenylaminesulfonate (Ba[(C₆H₅)₂NSO₃]₂) is a sulfonate salt featuring a bulky diphenylamine group. Unlike barium methanesulfonate, its aromatic substituent confers distinct properties:

- Molecular weight : 695.98 g/mol (significantly higher due to aromatic groups).

- Solubility: Limited water solubility (<10 g/L at 25°C) but soluble in organic solvents like toluene.

- Applications : Primarily used as a corrosion inhibitor and stabilizer in lubricants due to its hydrophobic nature .

| Property | Barium Methanesulfonate | Barium Diphenylaminesulfonate |

|---|---|---|

| Molecular Formula | Ba(CH₃SO₃)₂ | Ba[(C₆H₅)₂NSO₃]₂ |

| Molecular Weight (g/mol) | 361.51 | 695.98 |

| Water Solubility | >500 g/L | <10 g/L |

| Thermal Decomposition | ~300°C | ~400°C |

| Primary Applications | Electrolytes, Catalysts | Corrosion Inhibition |

Other Barium Sulfonates

- Barium toluenesulfonate (Ba(C₇H₇SO₃)₂) : Exhibits intermediate solubility (200–300 g/L in water) and is utilized in ion-exchange resins.

- Barium trifluoromethanesulfonate (Ba(CF₃SO₃)₂) : Exceptional thermal stability (>500°C) and used in high-temperature electrochemical devices.

Research Findings and Trends

- Solubility vs. Structure : Linear alkyl sulfonates (e.g., methanesulfonate) exhibit higher aqueous solubility due to reduced steric hindrance, while aromatic derivatives (e.g., diphenylaminesulfonate) favor organic media .

- Thermal Behavior : Bulky substituents enhance thermal stability by reducing lattice energy and slowing decomposition kinetics.

- Industrial Relevance : Methanesulfonate’s versatility in aqueous systems contrasts with diphenylaminesulfonate’s niche role in hydrophobic applications.

Q & A

Basic: What are the standard protocols for synthesizing barium methanesulfonate, and how can purity be validated?

Answer:

Barium methanesulfonate is typically synthesized via neutralization of methanesulfonic acid with barium carbonate or hydroxide under controlled conditions. Key steps include:

- Stoichiometric control : Ensure precise molar ratios (e.g., 1:1 Ba:methanesulfonic acid) to minimize unreacted precursors .

- Crystallization : Use slow evaporation or controlled cooling to obtain high-purity crystals.

- Purity validation : Employ thermogravimetric analysis (TGA) to confirm absence of solvent residues, ion chromatography to detect sulfate impurities, and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .

- Documentation : Follow guidelines in Medicinal Chemistry Research for detailed experimental reporting, including reagent sources and characterization data .

Basic: Which spectroscopic techniques are most effective for characterizing barium methanesulfonate’s structure and stability?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm the integrity of the methanesulfonate anion. Note that barium’s paramagnetic properties may require alternative dissolution solvents (e.g., DO) .

- FTIR : Identify characteristic sulfonate group vibrations (~1180–1250 cm) and monitor stability under varying temperatures/humidity .

- X-ray diffraction (XRD) : Resolve crystal structure to assess polymorphism or hydration states .

- Stability studies : Couple differential scanning calorimetry (DSC) with XRD to track phase transitions under thermal stress .

Advanced: How can researchers resolve contradictions in reported solubility data for barium methanesulfonate?

Answer:

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) often arise from:

- Impurity effects : Trace sulfate or carbonate ions can drastically alter solubility. Validate purity using ICP-MS and ion chromatography .

- Temperature/pH variability : Standardize experimental conditions (e.g., 25°C, pH 7.0) and report deviations.

- Methodological differences : Compare techniques (e.g., gravimetric vs. spectrophotometric) across studies. Perform systematic replication under controlled parameters .

- Data aggregation : Use platforms like the Purdue Ionomics Information Management System (PiiMS) to cross-reference large datasets and identify outliers .

Advanced: What experimental designs are optimal for studying barium methanesulfonate’s role in electrochemical applications?

Answer:

- Electrolyte formulation : Test conductivity across concentrations (0.1–2.0 M) in aqueous/organic solvents using impedance spectroscopy. Compare with alternative sulfonates (e.g., lead methanesulfonate) to assess ion mobility .

- Electrode compatibility : Evaluate corrosion resistance via cyclic voltammetry on Pt, carbon, or stainless-steel electrodes.

- In-situ characterization : Pair electrochemical testing with Raman spectroscopy to monitor anion degradation or passivation layer formation .

- Controlled environment : Use gloveboxes for oxygen/moisture-sensitive experiments to prevent barium carbonate precipitation .

Basic: How should researchers safely handle and dispose of barium methanesulfonate in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Barium compounds are toxic; monitor occupational exposure limits .

- Waste disposal : Neutralize acidic residues with calcium carbonate before disposal. Follow EPA guidelines for heavy metal waste .

- Spill management : Absorb with vermiculite, seal in containers, and label as hazardous .

Advanced: What mechanisms underlie barium methanesulfonate’s toxicity in biological systems, and how can these be experimentally modeled?

Answer:

- Ionic toxicity : Barium ions (Ba) inhibit potassium channels, disrupting cellular homeostasis. Use patch-clamp electrophysiology on HEK293 cells expressing hERG channels to quantify inhibition .

- In vivo models : Administer via intraperitoneal injection in rodents; monitor acute toxicity (LD) and chronic effects (e.g., neurotoxicity) .

- Comparative studies : Contrast with ethyl methanesulfonate (a known mutagen) to differentiate genotoxic vs. ion-specific effects .

- Data integration : Apply evidence synthesis frameworks (EPA) to harmonize findings from disparate studies .

Basic: How can researchers efficiently review existing literature on barium methanesulfonate’s applications?

Answer:

- Database selection : Use SciFinder for chemical-specific data (synthesis, properties) and Web of Science for citation tracking .

- Keyword strategy : Combine terms like “barium methanesulfonate” + “electrolyte,” “crystallography,” or “toxicity.” Filter for review articles to identify trends .

- Critical appraisal : Prioritize studies with detailed experimental sections and independent validation .

Advanced: What novel analytical approaches can address gaps in understanding barium methanesulfonate’s reactivity in non-aqueous solvents?

Answer:

- Computational modeling : Perform DFT calculations to predict solvation energies and compare with experimental solubility .

- High-throughput screening : Use automated platforms to test reactivity across solvent libraries (e.g., ionic liquids, glycols) .

- Synchrotron techniques : Apply X-ray absorption spectroscopy (XAS) to probe local coordination environments in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。